

2-Bromopropionic acid CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Bromopropionic acid

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An In-Depth Technical Guide to 2-Bromopropionic Acid

For researchers, scientists, and professionals in drug development, **2-bromopropionic acid** is a valuable and versatile chiral building block. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key reactions, and safety information.


Core Identification and Molecular Structure

2-Bromopropionic acid, also known as α -bromopropionic acid, is a halogenated carboxylic acid.[1] It is a racemic mixture, containing equal amounts of two enantiomers, and is primarily utilized as an intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[2]

- CAS Number: 598-72-1 (for the racemic mixture, DL-**2-Bromopropionic acid**)[1][3]
- Molecular Formula: $C_3H_5BrO_2$ [1][3]
- Molecular Weight: 152.97 g/mol [3]
- IUPAC Name: 2-Bromopropanoic acid[1]

Molecular Structure:

The structure consists of a propanoic acid backbone with a bromine atom substituted at the alpha-carbon (the carbon atom adjacent to the carboxyl group).

 Molecular Structure of 2-Bromopropionic Acid

Physicochemical Properties

The quantitative properties of **2-bromopropionic acid** are summarized in the table below for easy reference.

Property	Value	Citations
Appearance	Clear colorless to pale yellow liquid after melting	[4] [5] [6]
Melting Point	25.7 °C	[7]
Boiling Point	203 °C	[7]
Density	1.7 g/mL at 25 °C	[7]
Refractive Index (n ²⁰ /D)	1.475	[7]
Flash Point	100 °C (212 °F)	[7]
Water Solubility	Soluble	[7] [8]
pKa	2.97	[9]
logP (octanol-water)	0.92	[9]

Experimental Protocols: Synthesis

2-Bromopropionic acid can be synthesized via several methods. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: Bromination of Propionic Acid

This method involves the direct bromination of propionic acid, often using a phosphorus-based catalyst.

Materials:

- Propionic acid

- Phosphorus trichloride (or red phosphorus)[10][11]
- Bromine[10]
- Reaction kettle or round-bottom flask with a dropping funnel and reflux condenser[10][11]

Procedure:

- Add propionic acid and a catalytic amount of phosphorus trichloride to the reaction vessel. [10]
- Heat the mixture to 80°C.[10]
- Slowly add bromine to the reaction mixture dropwise while maintaining the temperature at 80°C.[10]
- After the addition of bromine is complete, increase the temperature to 85°C.[10]
- Continue heating and raise the temperature to 100°C once the color of the bromine disappears. Maintain this temperature for 2-3 hours to ensure the reaction goes to completion.[10][12]
- Recover excess bromine and the hydrobromic acid byproduct via distillation under reduced pressure.[10]
- The final product, **2-bromopropionic acid**, is then obtained by further vacuum distillation. [10][12]

Protocol 2: From DL-Alanine

This synthesis route utilizes the amino acid alanine as the starting material.

Materials:

- DL-Alanine[13]
- Potassium bromide (KBr)[13]
- 47% Hydrobromic acid (HBr)[13]

- Sodium nitrite (NaNO_2)[13]
- Diethyl ether (Et_2O)[13]
- Magnesium sulfate (MgSO_4)[13]
- Three-necked flask and standard glassware for extraction

Procedure:

- To a saturated solution of KBr (10 mL), add DL-alanine (4.0g, 45 mmol).[13]
- Follow with the dropwise addition of 15 mL of 47% HBr.[13]
- Cool the resulting mixture to 0°C in an ice bath.[13]
- Over a period of 1 hour, slowly add NaNO_2 (6.21g, 90 mmol). It is critical to maintain the reaction temperature below 5°C during this addition.[13]
- Keep the reaction mixture at $<5^\circ\text{C}$ for an additional hour, then allow it to warm to room temperature.[13]
- Extract the aqueous solution with diethyl ether (3 x 25 mL).[13]
- Combine the organic extracts and dry them over anhydrous MgSO_4 . [13]
- Concentrate the dried solution in vacuo to yield the product as a pale yellow oil. Further purification can be achieved by vacuum distillation.[13]

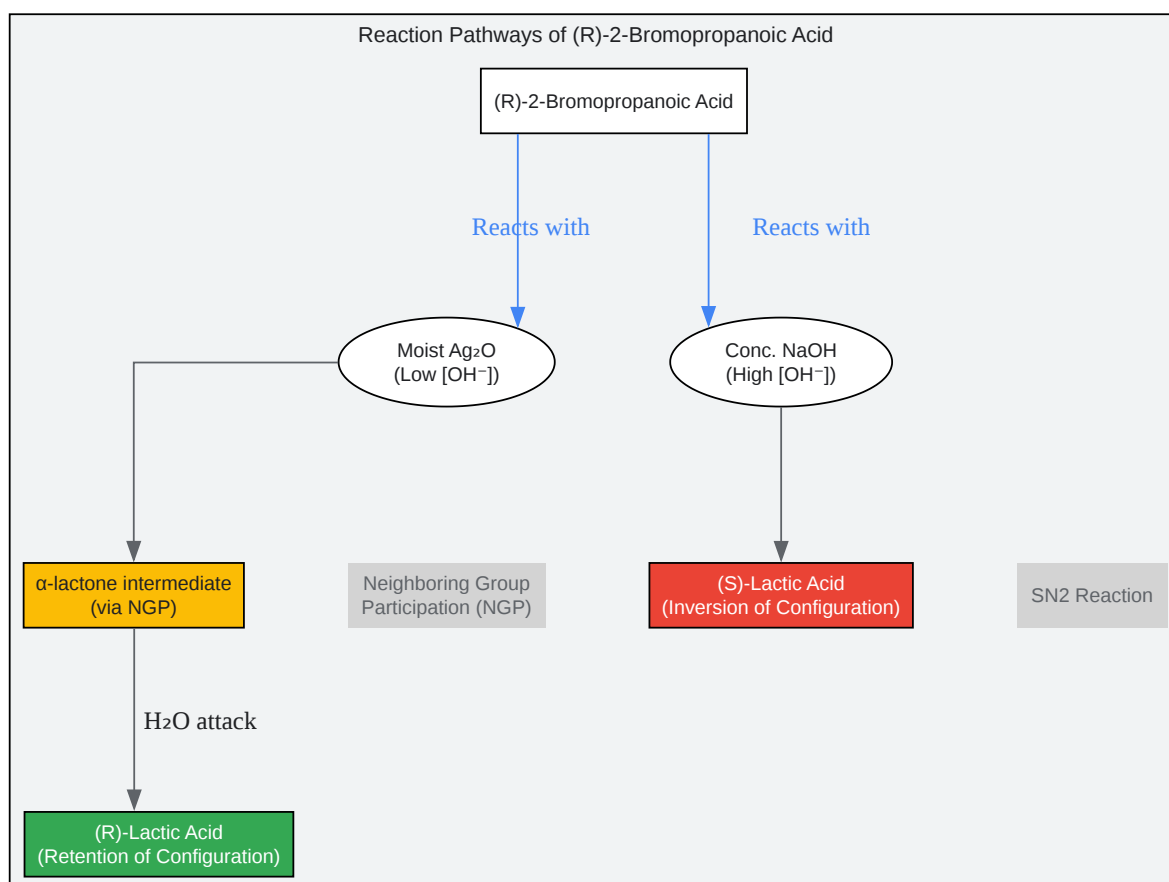
Chemical Reactivity and Applications in Drug Development

The dual functionality of **2-bromopropionic acid**, with its carboxylic acid group and reactive bromine atom, makes it a versatile reagent in organic synthesis.[2][14] It serves as a crucial building block for introducing the α -propionic acid moiety into larger molecules.

Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][14] It is used in the preparation of certain amino acids and their

derivatives, as well as in the production of some anti-inflammatory agents, antiviral compounds, and potential anti-cancer drugs.[2] For example, the (S)-enantiomer is an intermediate in the synthesis of structural analogs of the antimetabolic tripeptides hemiasterlins, which are investigated as antitumor agents.[15]

A noteworthy aspect of its reactivity is the stereochemical outcome of nucleophilic substitution at the chiral center, which is highly dependent on the reaction conditions. This is illustrated in the diagram below.



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Stereochemical outcomes of nucleophilic substitution on (R)-2-bromopropanoic acid.[16]

As shown, reaction with moist silver oxide (low hydroxide concentration) proceeds via neighboring group participation (NGP), where the carboxylate group acts as an internal nucleophile, leading to a net retention of stereochemistry.[16] In contrast, under conditions of high hydroxide concentration (e.g., concentrated NaOH), a direct SN2 attack occurs, resulting in the expected inversion of configuration.[16] This predictable control over stereochemistry is highly valuable in the synthesis of chiral drugs.

Safety and Handling

2-Bromopropionic acid is a hazardous and corrosive chemical that must be handled with appropriate precautions.[17]

- Hazards: Causes severe skin burns and eye damage.[17][18] It is also harmful if swallowed.[17]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and impervious clothing when handling this substance.[18][19] All work should be conducted in a well-ventilated area or a chemical fume hood.[17][20]
- Handling: Avoid all personal contact, including inhalation of vapors.[17] Use non-sparking tools and prevent the build-up of electrostatic charge.[18] When diluting, always add the acid to water, never the other way around.[17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4][18]
- First Aid:
 - Skin Contact: Immediately flush skin with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[19]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19][20]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20]

Conclusion

2-Bromopropionic acid is a fundamental building block in modern organic synthesis, offering versatility and utility, especially in the fields of pharmaceutical and agrochemical development. Its value is enhanced by the ability to control the stereochemical outcome of its reactions, a critical feature for the synthesis of enantiomerically pure compounds. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

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